molecular formula C20H22N2O B8737891 1-Benzyl-4-(2-methoxyphenyl)piperidine-4-carbonitrile

1-Benzyl-4-(2-methoxyphenyl)piperidine-4-carbonitrile

Cat. No. B8737891
M. Wt: 306.4 g/mol
InChI Key: QEJQVGAKFGJYDU-UHFFFAOYSA-N
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Patent
US07880007B2

Procedure details

To a solution of 1-benzyl-4-(2-methoxy-phenyl)-piperidine-4-carbonitrile 7a (6.17 g, 0.02 mol) in CH2Cl2 (200 mL) was added dropwise chloroformic acid 1-chloroethyl ester (3.66 g, 0.03 mol). After stirred for 5 h the mixture was concentrated under reduced pressure and methanol (200 mL) was added. The mixture was then heated to reflux for 30 min. The solvent was removed under vacuum. Diethyl ether (100 mL) was added and the white precipitate was collected by filtration to afford 4-(2-methoxyphenyl)piperidine-4-carbonitrile 7b as HCl salt. 1H NMR (CDCl3) δ 9.5-9.1 (br, 2H), 7.41 (t, J=7.6 Hz, 1H), 7.30 (d, J=7.6 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 7.02 (t, J=7.6 Hz, 1H), 3.87 (s, 3H). 3.44 (d, J=13.2 Hz, 2H), 3.08 (m, 2H), 2.48 (m, 2H), 2.28 (m, 2H). MS (ESI) m/z (M+H+) 217.2.
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][CH3:23])([C:14]#[N:15])[CH2:10][CH2:9]1)C1C=CC=CC=1.[Cl:24]C(OC(Cl)=O)C>C(Cl)Cl>[CH3:23][O:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[C:11]1([C:14]#[N:15])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1.[ClH:24]

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)C1=C(C=CC=C1)OC
Name
Quantity
3.66 g
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 5 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure and methanol (200 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
Diethyl ether (100 mL) was added
FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1(CCNCC1)C#N
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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